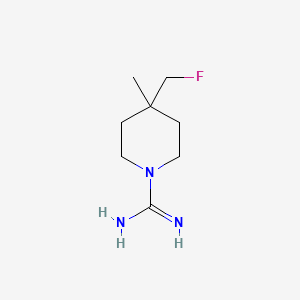

4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide

Description

Properties

IUPAC Name |

4-(fluoromethyl)-4-methylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN3/c1-8(6-9)2-4-12(5-3-8)7(10)11/h2-6H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWMRYZCEGXRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=N)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide is a synthetic compound with notable biological activity, particularly in the context of cancer research. This compound is a derivative of piperidine and features a carboximidamide functional group, which is essential for its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to inhibit key enzymes and receptors involved in tumor growth and proliferation. The compound has been shown to interact with:

- EGFR (Epidermal Growth Factor Receptor)

- BRAF (B-Raf proto-oncogene)

- CDK2 (Cyclin-dependent kinase 2)

These interactions suggest that the compound may disrupt critical signaling pathways such as the MAPK/ERK pathway and cell cycle regulation , leading to antiproliferative effects against various cancer cell lines .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HT-29 (colorectal cancer)

- Panc-1 (pancreatic cancer)

The IC50 values for these cell lines demonstrate its potency, with values as low as 0.33 µM against specific targets like BRAF V600E .

In Vitro Studies

A series of experiments have been conducted to evaluate the efficacy of this compound in vitro. For instance:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, showing dose-dependent inhibition. Higher concentrations resulted in more substantial growth suppression.

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of EGFR and CDK2, preventing their normal function .

In Vivo Studies

In animal models, this compound has demonstrated similar antiproliferative effects. Studies indicate that it can significantly reduce tumor size when administered at therapeutic doses. The findings suggest that the compound's stability and metabolic profile contribute to its prolonged action against tumors .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects in clinical settings.

Comparative Analysis with Related Compounds

| Compound Name | Target Enzymes/Pathways | IC50 Values (µM) | Biological Activity |

|---|---|---|---|

| This compound | EGFR, BRAF, CDK2 | 0.33 (BRAF V600E) | Antiproliferative against cancer cells |

| Piperine-Carboximidamide Hybrid | EGFR, BRAF | Not specified | Antiproliferative |

| 4-Methylpiperidine | Not specified | Not applicable | Limited biological activity |

The table above illustrates how this compound compares with related compounds in terms of target specificity and biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide exhibits notable antimicrobial properties. Preliminary studies have shown efficacy against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, such as A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (nM) |

|---|---|

| A-549 | 150 |

| MCF-7 | 120 |

| HT-29 | 130 |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized to study enzyme inhibition mechanisms. It can interact with specific enzymes, potentially acting as an inhibitor by binding to active or allosteric sites. This property is crucial for understanding biochemical pathways and developing enzyme-targeted therapies.

Protein Interaction Studies

In addition to enzyme interactions, this compound is used in studies examining protein-protein interactions. Its ability to modify protein activity through binding can provide insights into cellular signaling pathways and disease mechanisms.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structural features allow it to be a versatile building block in organic synthesis, contributing to the production of various chemical products.

Material Science Applications

The fluoromethyl group in this compound enhances its properties for use in material sciences, particularly in the development of polymers and coatings with improved chemical resistance and stability.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated that compounds with similar structures exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide, a comparison with two analogous piperidine derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Structural Complexity: PF-06683324 and BI 605906 feature complex heterocyclic systems (nicotinamide, thienopyridine) and bulky substituents (e.g., trifluoromethoxyphenyl, methylsulfonyl). These groups likely enhance target specificity but may reduce solubility compared to the simpler fluoromethyl/methyl-carboximidamide structure of the target compound. The carboximidamide group in this compound offers distinct hydrogen-bonding capabilities, which could favor interactions with polar binding pockets absent in the amide or sulfonyl groups of the comparators .

Fluorination Patterns :

- PF-06683324 utilizes a 3-fluoro substituent and trifluoromethoxy group, which improve metabolic stability and electron-withdrawing effects. In contrast, the fluoromethyl group in the target compound may balance lipophilicity and steric effects more effectively for membrane penetration .

Molecular Weight and Drug-Likeness: The target compound’s lower molecular weight (~172 vs. However, this may come at the cost of reduced target affinity compared to larger, more specialized analogs like BI 605906 .

Preparation Methods

Starting Material Preparation: 4-Methylpiperidine Derivatives

4-Methylpiperidine is a common scaffold in organic synthesis. It can be prepared or sourced commercially and serves as the base structure for further functionalization. The methyl substitution at the 4-position is stable and amenable to further modifications such as fluoromethylation.

Fluoromethylation at the 4-Position

The introduction of the fluoromethyl group (-CH2F) at the 4-position of piperidine can be achieved via several methods:

Halogen Exchange or Nucleophilic Substitution: Starting from 4-(chloromethyl)-4-methylpiperidine, fluorination can be carried out using fluoride sources such as potassium fluoride or tetrabutylammonium fluoride under appropriate conditions to substitute chlorine with fluorine.

Direct Fluoromethylation: Using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates in the presence of a base to alkylate the piperidine nitrogen or carbon.

These methods require careful control of reaction conditions to avoid over-fluorination or side reactions.

Introduction of the Carboximidamide Group

The carboximidamide group (-C(=NH)NH2) can be introduced via:

Amidination of Nitriles: Conversion of nitrile precursors to amidines using reagents such as amidine hydrochlorides or via Pinner reaction conditions.

Reaction of Amine with S-alkylisothioureas: This method involves reacting the piperidine amine with S-alkylisothiourea salts to form the carboximidamide.

Use of Cyanamide Derivatives: Cyanamide can react with amines under acidic or basic conditions to yield carboximidamides.

Representative Synthetic Route (Inferred from Related Piperidine Carboximidamide Syntheses)

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 4-methylpiperidine | Commercial or synthesized | Base scaffold |

| 2 | Fluoromethylation at 4-position | Fluoromethyl iodide, base (e.g., NaH), aprotic solvent (e.g., THF), low temperature | Controls regioselectivity |

| 3 | Conversion to carboximidamide | Reaction with cyanamide or amidine salts in polar solvent (e.g., ethanol, acetonitrile) at room temperature to reflux | Yields amidine functionality |

Detailed Research Findings and Data

Although direct experimental data on 4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide are limited in publicly available sources, insights can be drawn from related compounds and synthetic analogues:

Solvent Effects: Aromatic hydrocarbons like toluene have been shown to improve selectivity and reaction completion in carboxamidation reactions of related compounds, as reported in carboxamidation of iminostilbene derivatives.

Reagent Choice: Potassium cyanate or sodium cyanate in strong acid media (e.g., sulfuric acid) can be used to introduce carboxamide groups effectively.

Reaction Conditions: Refluxing in organic solvents or use of polyphosphoric acid for cyclization steps have been documented for related piperidine derivatives.

Purification and Characterization: Products are typically purified by recrystallization or chromatography and characterized by NMR (1H, 13C), HRMS, and IR spectroscopy to confirm the presence of fluoromethyl and carboximidamide groups.

Summary Table of Preparation Parameters

Q & A

Q. What are the primary synthetic pathways for 4-(Fluoromethyl)-4-methylpiperidine-1-carboximidamide, and how can reaction efficiency be evaluated?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, such as fluoromethylation of a piperidine precursor followed by carboximidamide functionalization. Efficiency is assessed via yield optimization (e.g., varying catalysts, solvents, and temperatures) and kinetic studies. Statistical design of experiments (DoE) is recommended to minimize trial-and-error approaches . For example, a 2<sup>k</sup> factorial design can screen critical variables like reaction time and stoichiometry. Computational reaction path searches (e.g., using quantum chemical calculations) may further guide experimental conditions .

Q. How can spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?

- Methodological Answer :

- NMR (¹H, ¹³C, ¹⁹F): Assign peaks to confirm fluoromethyl and carboximidamide groups. Compare with analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide .

- HPLC-MS : Quantify purity (>98%) and detect impurities via reverse-phase chromatography with UV/Vis or high-resolution mass detection .

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable, as done for similar piperidine derivatives .

Q. What mechanisms underlie the biological activity of piperidine carboximidamide derivatives, and how can they be studied?

- Methodological Answer : Piperidine derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). To investigate mechanisms:

- Perform in vitro binding assays (e.g., SPR, ITC) to quantify affinity.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, leveraging structural analogs like PF-06465469 .

- Validate hypotheses with site-directed mutagenesis of proposed interaction residues .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

- Methodological Answer :

- Design a stability study using accelerated degradation protocols (e.g., ICH Q1A guidelines): Expose the compound to extremes (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC .

- Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways.

- Cross-reference with computational predictions (e.g., DFT for bond dissociation energies) to explain discrepancies between experimental and theoretical stability .

Q. What strategies optimize enantioselective synthesis of this compound, given its chiral centers?

- Methodological Answer :

- Catalytic asymmetric synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for fluoromethylation steps.

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to resolve intermediates, as demonstrated for 1-(2-Methylphenyl)piperidin-4-one derivatives .

- Chiral chromatography : Validate enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties, and what experimental validation is required?

- Methodological Answer :

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions. Compare with analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .

- Experimental validation :

- Measure logP via shake-flask/HPLC methods.

- Conduct in vitro microsomal stability assays (human liver microsomes) to assess metabolic clearance .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tests (e.g., ANOVA) to identify outliers.

- Standardize assays : Ensure consistent cell lines, buffer conditions, and endpoint measurements. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Cross-validate with orthogonal assays (e.g., FRET vs. radiometric assays) .

Q. What experimental design principles mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect deviations during synthesis .

- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., reactant purity, mixing efficiency) using DoE .

- Robustness testing : Vary parameters within ±10% of optimal conditions to assess sensitivity .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.